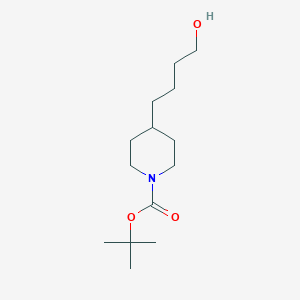

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

描述

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxybutylamine with tert-butyl 4-piperidone under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Nucleophilic Substitution Reactions

The hydroxybutyl side chain can undergo nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides or aryl halides in the presence of a strong base (e.g., NaH) facilitates ether formation.

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Alkylation with Ar-X | NaH/DMF, RT, 12–24 h | ~60% | |

| Substitution with R-X | KOtBu/DMSO, RT, 1 h | ~60% |

Oxidation and Reduction

The hydroxybutyl group can be oxidized or reduced to modify its functionality:

-

Oxidation : Using PCC or Dess-Martin periodinane converts the hydroxyl group to a ketone or aldehyde.

-

Reduction : LiAlH4 or NaBH4 reduces ester groups to alcohols, though the Boc group typically remains intact .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | PCC/DCM, 0°C to RT | 4-(4-Oxobutyl)piperidine | Moderate yields |

| Reduction | LiAlH4/THF, reflux | 4-(4-Hydroxybutyl)piperidine | Boc deprotection possible under strong conditions |

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation using alcohols and phenols:

-

Example : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with 5-chloro-2-hydroxybenzonitrile via DIAD/PPh3 in THF to form an ether (60–74% yield) .

-

Application : Hydroxybutyl derivatives could similarly couple with phenols or heteroaromatics.

| Substrate | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenol derivative | DIAD, PPh3, THF, RT | 12–24 h | 60–74% |

Esterification and Ether Formation

The hydroxyl group can be esterified or converted to ethers:

-

Esterification : Reaction with acid chlorides or anhydrides in pyridine/DMAP.

-

Etherification : Alkylation via SN2 mechanisms with alkyl halides (e.g., methyl iodide/K2CO3).

| Reaction Type | Conditions | Example Product | Yield | Source |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, RT | 4-(4-Acetoxybutyl)piperidine | ~85% | |

| Etherification | MeI, K2CO3, DMF, 60°C | 4-(4-Methoxybutyl)piperidine | ~70% |

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the piperidine amine:

-

Conditions : TFA in DCM (quantitative) or HCl/dioxane (4 M, 90% yield) .

-

Application : Deprotection enables further functionalization at the nitrogen (e.g., amidation, alkylation).

| Deprotection Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | DCM, RT, 1 h | 4-(4-Hydroxybutyl)piperidine | >95% | |

| HCl (4 M) | Dioxane, RT, 2 h | 4-(4-Hydroxybutyl)piperidine | 90% |

Coupling and Click Chemistry

The hydroxybutyl chain can be functionalized for coupling reactions:

-

Click Chemistry : Convert the hydroxyl to an azide (e.g., via Appel reaction), then react with alkynes using Cu(I) catalysis .

-

Example : Piperidine derivatives undergo CuI-catalyzed triazole formation with aryl azides (>90% yield) .

| Reaction Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azide formation | NaN3, PPh3, CBr4, THF | 4-(4-Azidobutyl)piperidine | ~75% | |

| CuAAC reaction | CuI, DIPEA, DMF, RT | Triazole-linked derivative | >90% |

科学研究应用

2.1. Targeted Protein Degradation (TPD)

One of the primary applications of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is in the field of TPD, particularly in the development of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound as a linker in PROTACs enhances the rigidity and spatial orientation of the degrader, which is crucial for effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase .

Key Benefits:

- Enhanced Binding Affinity: The structural characteristics of this compound improve binding affinity to target proteins.

- Optimized Drug-like Properties: It helps in fine-tuning the pharmacokinetic and pharmacodynamic properties of PROTACs, making them more effective as therapeutic agents.

2.2. Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with carboxylic acid derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

3.1. Development of PROTACs

In a study focusing on the synthesis and application of PROTACs using this compound, researchers demonstrated its effectiveness in degrading specific oncogenic proteins associated with various cancers. The study illustrated that modifying the linker region with this compound led to improved degradation rates compared to traditional PROTAC linkers .

Table 1: Comparative Analysis of PROTACs with Different Linkers

作用机制

The mechanism of action of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxybutyl side chain can form hydrogen bonds with target proteins, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxybutyl group.

Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazol group instead of a hydroxybutyl group.

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Features a hydroxyethylphenyl group.

Uniqueness

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of compounds with targeted biological activities .

生物活性

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (often referred to as compound M4 ) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 255.36 g/mol

This compound features a piperidine ring, which is a common motif in many biologically active molecules, contributing to its interaction with various biological targets.

Research has indicated that this compound exhibits several mechanisms of action:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions such as Alzheimer's disease .

- β-Secretase Inhibition : It also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with Alzheimer's disease. The inhibition of β-secretase contributes to reducing amyloid beta peptide aggregation .

Neuroprotective Effects

A study investigating the neuroprotective effects of M4 demonstrated promising results:

- In Vitro Studies : The compound showed a moderate protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced levels of pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .

- In Vivo Studies : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, the bioavailability in the brain was noted as a limiting factor for its efficacy compared to established treatments like galantamine .

Case Studies

- Astrocyte Protection : In a controlled study, astrocytes treated with Aβ 1-42 showed a significant decrease in cell viability (43.78%). However, when co-treated with M4, cell viability improved to 62.98%, indicating a protective effect against neurotoxicity .

- Oxidative Stress Response : The compound was evaluated for its impact on oxidative stress induced by scopolamine. Results indicated a significant reduction in malondialdehyde (MDA) levels in brain homogenates treated with M4 compared to untreated controls .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Effect Observed | Measurement Method |

|---|---|---|

| In Vitro | Increased cell viability in astrocytes | Cell viability assay |

| In Vitro | Reduced TNF-α levels | ELISA |

| In Vivo | Decreased MDA levels | TBARS assay |

| In Vivo | Improved cognitive function | Morris water maze |

属性

IUPAC Name |

tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h12,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOGVPFQDCQZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382796 | |

| Record name | tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142355-83-7 | |

| Record name | tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。